Brevinin-20a
Description
Brevinin-20a is a cationic antimicrobial peptide (AMP) belonging to the Brevinin family, which is predominantly isolated from frog skin secretions. These peptides are characterized by their α-helical structures and amphipathic properties, enabling interactions with microbial membranes. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism involves membrane disruption via pore formation or the "carpet model," leading to cell lysis . Structurally, this compound contains a conserved Rana box motif (C-terminal cyclic disulfide bridge), common in many amphibian AMPs, which stabilizes its conformation and enhances resistance to proteolytic degradation .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFNVFKGALKTAGKHVAGSLLNQLKCKVSGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Brevinin-20a shares functional and structural similarities with other members of the Brevinin family and related AMPs. Below is a detailed comparison based on sequence, activity, and physicochemical properties.
Structural Comparison
| Peptide | Sequence Length | Net Charge | Hydrophobicity (%) | Key Structural Motifs |
|---|---|---|---|---|
| This compound | 24 residues | +5 | 45% | Rana box (Cys18–Cys24) |
| Brevinin-1Pa | 25 residues | +4 | 42% | Rana box (Cys19–Cys25) |
| Brevinin-2GUb | 23 residues | +6 | 48% | Linear, no disulfide bridge |
| Temporin-1Ta | 13 residues | +3 | 55% | Linear, highly hydrophobic |
Key Findings :
- This compound’s Rana box enhances structural stability compared to linear peptides like Brevinin-2GUb and Temporin-1Ta .
- Higher hydrophobicity in Temporin-1Ta correlates with stronger hemolytic activity, whereas this compound’s moderate hydrophobicity balances antimicrobial efficacy and mammalian cell safety .
Functional Comparison
| Peptide | MIC (μg/mL) | Hemolytic Activity (HC50, μg/mL) | Proteolytic Resistance |
|---|---|---|---|
| This compound | 2–8 (E. coli, S. aureus) | >200 | High (due to Rana box) |
| Brevinin-1Pa | 4–16 | >150 | Moderate |
| Brevinin-2GUb | 1–4 | 50–100 | Low |
| Temporin-1Ta | 0.5–2 | 20–40 | Low |
Key Findings :
- Brevinin-2GUb shows superior antimicrobial potency but higher hemolytic toxicity, limiting therapeutic utility .
- Temporin-1Ta’s short length and high hydrophobicity result in rapid membrane disruption but poor selectivity .
Mechanistic Differences
- This compound : Targets lipid bilayers via electrostatic interactions, followed by membrane destabilization. The Rana box prevents enzymatic degradation in physiological environments .
- Brevinin-2GUb : Lacks cyclic stabilization, making it susceptible to proteases but more flexible in adopting membrane-penetrating conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
